Sodium amine tetrahydrate dihydrogenphosphate ion

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium ammonium hydrogen phosphate tetrahydrate (chemical formula: NaNH₄HPO₄·4H₂O; CAS: 7783-13-3), commonly known as microcosmic salt, is a crystalline compound containing sodium, ammonium, phosphate, and water of crystallization. It is notable for its role in analytical chemistry, particularly in the "microcosmic salt bead test" to identify metal ions via flame coloration . The compound forms colorless, monoclinic crystals and exhibits a pH of 8.3 in aqueous solution (50 g/L) . It decomposes at 79°C, releasing water and ammonia, and has moderate solubility (167 g/L at 20°C) .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium sodium phosphate dibasic tetrahydrate can be synthesized by reacting ammonium hydroxide (NH₄OH) with disodium hydrogen phosphate (Na₂HPO₄) and ammonium dihydrogen phosphate (NH₄H₂PO₄). The reaction involves the following steps:

- Dissolve disodium hydrogen phosphate in water.

- Add ammonium hydroxide to the solution and stir until the reaction is complete.

- Introduce ammonium dihydrogen phosphate to the mixture and stir until fully dissolved.

- Allow the solution to crystallize, yielding pure ammonium sodium phosphate dibasic tetrahydrate .

Industrial Production Methods: Industrial production of ammonium sodium phosphate dibasic tetrahydrate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration, to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Ammonium sodium phosphate dibasic tetrahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different phosphate compounds.

Reduction: Reduction reactions can convert it into other forms of phosphates.

Substitution: It can participate in substitution reactions where one of its ions is replaced by another ion.

Common Reagents and Conditions:

Oxidation: Requires oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Involves reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Typically occurs in the presence of other salts or acids.

Major Products:

Oxidation: Produces various phosphate derivatives.

Reduction: Results in reduced phosphate compounds.

Substitution: Forms new compounds with substituted ions.

Scientific Research Applications

Ammonium sodium phosphate dibasic tetrahydrate is utilized in numerous scientific research applications, including:

Biology: Serves as a nutrient source in microbial growth media for studying bacteria and other microorganisms.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Employed in the production of fertilizers, water treatment chemicals, and as a flame retardant.

Mechanism of Action

The mechanism of action of ammonium sodium phosphate dibasic tetrahydrate involves its ability to release ammonium and phosphate ions in aqueous solutions. These ions participate in various biochemical and chemical processes, including:

Nitrogen Metabolism: Ammonium ions are essential for nitrogen metabolism in plants and microorganisms.

Phosphorus Metabolism: Phosphate ions play a crucial role in energy transfer and storage through the formation of adenosine triphosphate (ATP).

Comparison with Similar Compounds

Sodium Dihydrogen Phosphate Hydrates

Sodium dihydrogen phosphate (NaH₂PO₄) exists in multiple hydrate forms, including monohydrate (NaH₂PO₄·H₂O; CAS: 10049-21-5) and dihydrate (NaH₂PO₄·2H₂O; CAS: 13472-35-0). These compounds are acidic salts used as buffers in pharmaceuticals, food additives, and fertilizers .

Key Differences :

- Sodium ammonium phosphate is basic (pH 8.3) due to ammonium, whereas sodium dihydrogen phosphate hydrates are acidic (pH 4.0–4.5) .

- Sodium ammonium phosphate has lower solubility but unique applications in flame tests, unlike the dihydrogen phosphates used in food and agriculture .

Disodium Hydrogen Phosphate (Na₂HPO₄)

Disodium hydrogen phosphate (Na₂HPO₄; CAS: 7558-79-4) is a dibasic phosphate with alkaline pH (9.0–9.5 in 1% solution). It is used in buffers (e.g., PBS) and detergents . Unlike sodium ammonium phosphate, it lacks ammonium and has higher thermal stability (decomposes above 250°C) .

Iron(III) Phosphate Tetrahydrate (FePO₄·4H₂O)

This compound (CAS: 31096-47-6) is a transition metal phosphate used as a food additive (iron fortification) and corrosion inhibitor. It contrasts with sodium ammonium phosphate in:

- Structure : Contains Fe³⁺ instead of Na⁺/NH₄⁺.

- Solubility : Insoluble in water, unlike water-soluble sodium phosphates .

Zoledronate Disodium Tetrahydrate

A bisphosphonate drug (CAS: 165800-06-6), this compound inhibits bone resorption. Unlike microcosmic salt, it contains an imidazole ring and is used medically rather than analytically .

Research Findings and Thermal Behavior

- Thermal Decomposition : Sodium ammonium phosphate releases H₂O and CO₂ above 340°C when mixed with calcium citrate, as observed in ceramic material studies .

Biological Activity

Sodium amine tetrahydrate dihydrogenphosphate ion, a compound of interest in various biological and chemical studies, exhibits significant biological activity that has implications in fields such as biochemistry, pharmacology, and materials science. Understanding its biological interactions is crucial for applications ranging from drug formulation to biomaterials development.

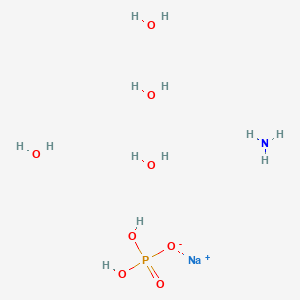

Chemical Structure and Properties

This compound can be represented by the formula Na+⋅NH3⋅4H2O⋅H2PO4−. The presence of both sodium and amine groups contributes to its solubility and reactivity, particularly in aqueous environments where it can participate in hydrogen bonding and ionic interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its role as a phosphate donor and its interactions with biomolecules. Key areas of activity include:

- Cell Signaling : Phosphate ions are integral in cellular signaling pathways, particularly in phosphorylation processes that regulate protein function and signal transduction.

- Antimicrobial Properties : Some studies suggest that phosphate compounds can exhibit antimicrobial activity, potentially through disruption of microbial cell membranes or interference with metabolic processes.

- Osteogenic Activity : Research indicates that phosphate ions play a crucial role in bone mineralization and health. Sodium amine tetrahydrate dihydrogenphosphate may enhance osteoblast activity, promoting bone formation.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

-

Cellular Interactions :

- A study demonstrated that phosphate ions can influence cellular processes such as proliferation and differentiation, particularly in osteoblasts. The presence of sodium amine tetrahydrate dihydrogenphosphate enhanced alkaline phosphatase (ALP) activity in bone-forming cells, indicating its potential role in promoting osteogenesis .

- Antimicrobial Effects :

- Biocompatibility :

Case Study 1: Osteogenic Potential

In vitro experiments were conducted to assess the effects of sodium amine tetrahydrate dihydrogenphosphate on MC3T3-E1 osteoblast-like cells. Results indicated a significant increase in ALP activity at concentrations ranging from 50 to 200 µg/mL after 72 hours, suggesting enhanced osteogenic differentiation.

| Concentration (µg/mL) | ALP Activity (U/mg protein) |

|---|---|

| 0 | 5.0 |

| 50 | 7.5 |

| 100 | 10.0 |

| 200 | 12.5 |

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of sodium amine tetrahydrate dihydrogenphosphate against Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition zones at concentrations above 100 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) at 100 µg/mL |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Properties

Molecular Formula |

H13NNaO8P |

|---|---|

Molecular Weight |

209.07 g/mol |

IUPAC Name |

sodium;azane;dihydrogen phosphate;tetrahydrate |

InChI |

InChI=1S/H3N.Na.H3O4P.4H2O/c;;1-5(2,3)4;;;;/h1H3;;(H3,1,2,3,4);4*1H2/q;+1;;;;;/p-1 |

InChI Key |

IQTQISLCLWJRPM-UHFFFAOYSA-M |

Canonical SMILES |

N.O.O.O.O.OP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.